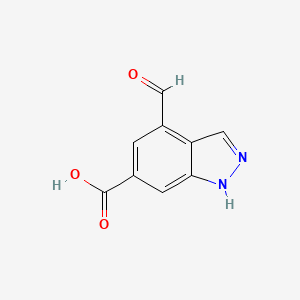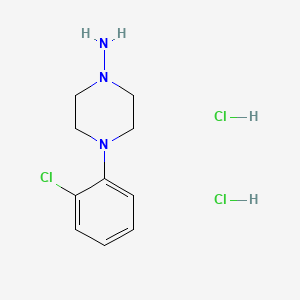
4-(2-Chlorophenyl)piperazin-1-aminedihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Chlorophenyl)piperazin-1-aminedihydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. It is known for its unique structure, which includes a piperazine ring substituted with a 2-chlorophenyl group. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)piperazin-1-aminedihydrochloride typically involves the reaction of 2-chloroaniline with piperazine under specific conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions
4-(2-Chlorophenyl)piperazin-1-aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the piperazine ring or the chlorophenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted piperazine compounds .
科学研究应用
4-(2-Chlorophenyl)piperazin-1-aminedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 4-(2-Chlorophenyl)piperazin-1-aminedihydrochloride involves its interaction with specific molecular targets. The piperazine ring and the chlorophenyl group play crucial roles in its binding to receptors or enzymes. The compound may modulate the activity of neurotransmitters or other signaling molecules, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound shares a similar piperazine structure but with different substituents, leading to distinct biological activities.
Uniqueness
4-(2-Chlorophenyl)piperazin-1-aminedihydrochloride is unique due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
属性
分子式 |
C10H16Cl3N3 |
|---|---|
分子量 |
284.6 g/mol |
IUPAC 名称 |
4-(2-chlorophenyl)piperazin-1-amine;dihydrochloride |
InChI |
InChI=1S/C10H14ClN3.2ClH/c11-9-3-1-2-4-10(9)13-5-7-14(12)8-6-13;;/h1-4H,5-8,12H2;2*1H |
InChI 键 |
DPYVLYUDINWJQB-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(1-amino-2-hydroxyethyl)phenyl]acetamide](/img/structure/B13543003.png)
![ethyl (Z)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B13543016.png)
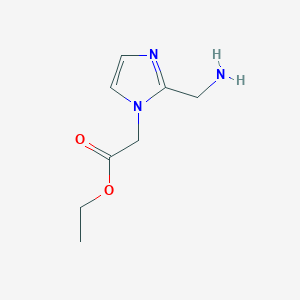
![3-(Benzo[d]thiazol-2-yl)-2,2-difluoropropanoic acid](/img/structure/B13543021.png)
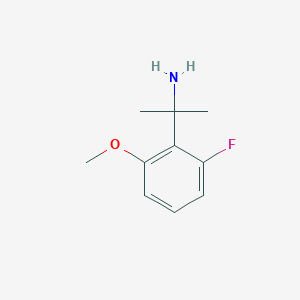
![1-[(Tert-butoxy)carbonyl]-3-cyclopropylazetidine-3-carboxylicacid](/img/structure/B13543026.png)

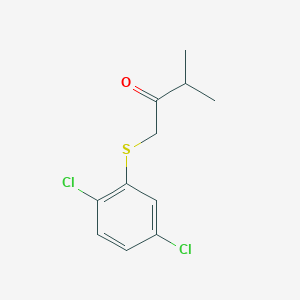
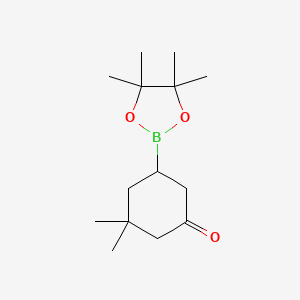


![ethyl4H,5H,6H,7H,8H,9H-pyrazolo[1,5-a][1,4]diazocine-2-carboxylatehydrochloride](/img/structure/B13543067.png)

